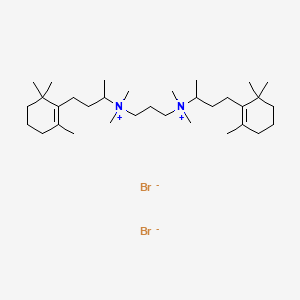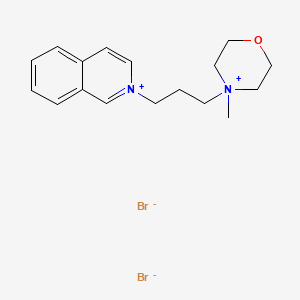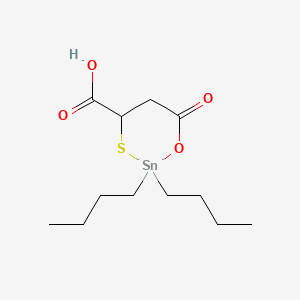
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an oxathiastannin ring, which is a unique structure combining oxygen, sulfur, and tin atoms. The compound’s unique structure and properties make it of significant interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by ring closure to form the oxathiastannin ring . The reaction conditions often require the use of solvents such as ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also becoming more prevalent in industrial production.
化学反応の分析
Types of Reactions
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiastannin ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the oxathiastannin ring.
科学的研究の応用
4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.
類似化合物との比較
Similar Compounds
Similar compounds include:
4H-3,1-Benzothiazin-4-ones: These compounds have a similar heterocyclic structure but with different substituents and properties.
Oxazol-5(4H)-ones: These compounds also contain a heterocyclic ring with oxygen and nitrogen atoms.
Uniqueness
What sets 4H-1,3,2-Oxathiastannin-4-carboxylic acid, 2,2-dibutyldihydro-6-oxo- apart is the presence of the tin atom in its structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or stability.
特性
CAS番号 |
67859-55-6 |
|---|---|
分子式 |
C12H22O4SSn |
分子量 |
381.08 g/mol |
IUPAC名 |
2,2-dibutyl-6-oxo-1,3,2-oxathiastanninane-4-carboxylic acid |
InChI |
InChI=1S/C4H6O4S.2C4H9.Sn/c5-3(6)1-2(9)4(7)8;2*1-3-4-2;/h2,9H,1H2,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChIキー |
LVYHWZLVISKZHG-UHFFFAOYSA-L |
正規SMILES |
CCCC[Sn]1(OC(=O)CC(S1)C(=O)O)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


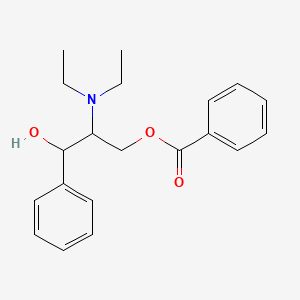
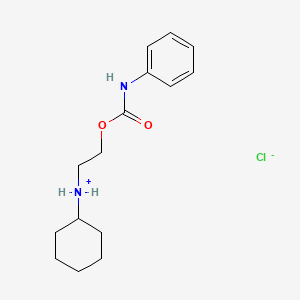

![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
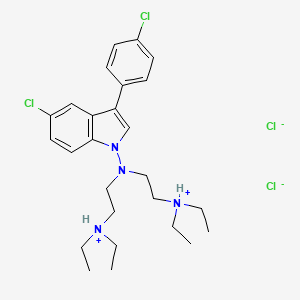
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)

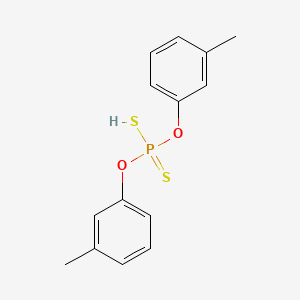


![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
